molecular formula C12H15N3S B3853106 N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline

N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline

Cat. No. B3853106
M. Wt: 233.33 g/mol
InChI Key: UEYTYZJAHANXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MITA and has a molecular formula of C12H14N2S. MITA is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of MITA involves the activation of the mitochondrial pathway of apoptosis. MITA induces the release of cytochrome c from the mitochondria, which activates caspases, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MITA has been shown to have a range of biochemical and physiological effects. Studies have shown that MITA can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. Additionally, MITA has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

MITA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, MITA has been shown to have a high degree of selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one limitation of MITA is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MITA. One area of interest is in the development of novel cancer therapies based on MITA. Researchers are also exploring the potential of MITA in other areas, such as inflammation, autoimmune diseases, and neurodegenerative disorders. Additionally, there is ongoing research to optimize the synthesis of MITA and improve its solubility in water, which could expand its potential applications in research and medicine.

Scientific Research Applications

MITA has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MITA can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(5-methyl-1H-imidazol-4-yl)methyl]-2-methylsulfanylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9-11(15-8-14-9)7-13-10-5-3-4-6-12(10)16-2/h3-6,8,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYTYZJAHANXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CNC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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